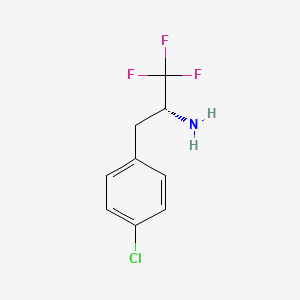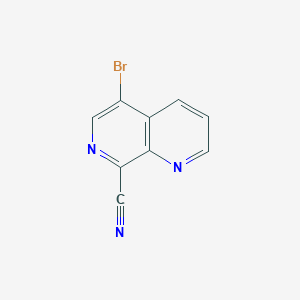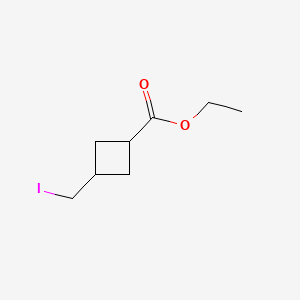
Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate is an organic compound featuring a cyclobutane ring substituted with an iodomethyl group and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(iodomethyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethyl 3-(methyl)cyclobutane-1-carboxylate using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted cyclobutane carboxylates depending on the nucleophile used.
Reduction: Ethyl 3-(methyl)cyclobutane-1-carboxylate.
Oxidation: Cyclobutane-1,3-dicarboxylic acid or other oxidized products.
科学研究应用
Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 3-(iodomethyl)cyclobutane-1-carboxylate involves its reactivity as an alkylating agent. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a valuable intermediate in organic synthesis.
相似化合物的比较
Ethyl 3-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-chlorocyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-fluorocyclobutane-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and lower electronegativity of iodine make it more reactive in nucleophilic substitution reactions, providing different synthetic opportunities.
属性
分子式 |
C8H13IO2 |
|---|---|
分子量 |
268.09 g/mol |
IUPAC 名称 |
ethyl 3-(iodomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H13IO2/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7H,2-5H2,1H3 |
InChI 键 |
CTGZVCYBUCCICB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC(C1)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


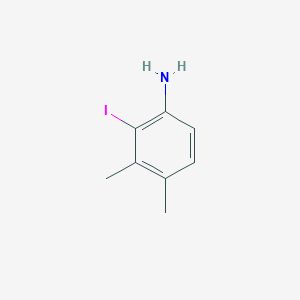
![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)
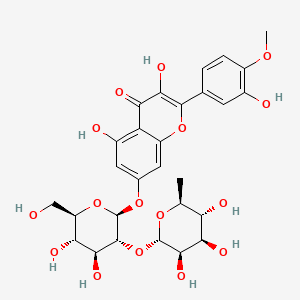
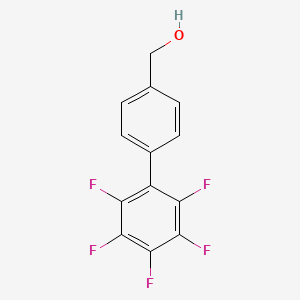
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
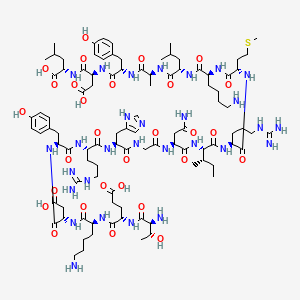
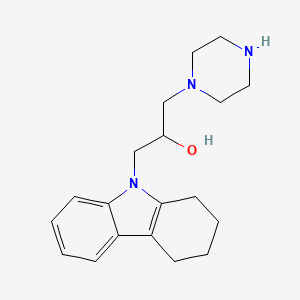

![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)

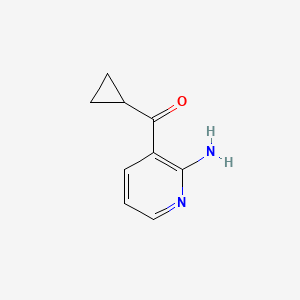
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)
